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4,5-Dimethyl-2-isobutyl-3-thiazoline - 65894-83-9

4,5-Dimethyl-2-isobutyl-3-thiazoline

Catalog Number: EVT-331803
CAS Number: 65894-83-9
Molecular Formula: C9H17NS
Molecular Weight: 171.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5-Dimethyl-2-isobutyl-3-thiazoline is a sulfur-containing heterocyclic compound with a characteristic aroma. While it has been identified as a flavouring substance, its potential genotoxicity raised concerns . Further investigation revealed the need for additional studies to assess its aneugenic potential .

  • Roasted Goose: Identified as a key aroma compound contributing to the meaty/broth notes in roasted White Kołuda goose .
  • Chocolate Essence: Included in the formulation of a high-temperature-resistant chocolate essence due to its characteristic aroma , .
Future Directions
  • Safety Evaluation: Conducting comprehensive genotoxicity studies, particularly focusing on its aneugenic potential, is crucial to determine its safety as a food flavoring agent .
Overview

4,5-Dimethyl-2-isobutyl-3-thiazoline is a compound recognized for its distinct flavor profile, often described as meaty and nutty. This thiazoline derivative is utilized primarily in the food industry as a flavoring agent, enhancing the taste of various products, particularly in baked goods and meat-based dishes. The compound is classified under thiazoline derivatives, with a chemical formula of C9H17NSC_9H_{17}NS and a molecular weight of approximately 171.3 g/mol .

Synthesis Analysis

Methods

The synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline generally involves the reaction between isobutylamine and 2,4-pentanedione in the presence of sulfur. This reaction is typically conducted under reflux conditions to facilitate the formation of the thiazoline ring structure. The specific reaction conditions can vary, but they often include heating and stirring to ensure proper mixing and reaction completion .

Technical Details

  • Reagents: Isobutylamine, 2,4-pentanedione, sulfur.
  • Conditions: Refluxing the mixture to promote cyclization and thiazoline formation.
  • Yield Optimization: Industrial methods may adapt laboratory techniques to enhance yield and purity through adjustments in temperature, pressure, or reaction time.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H17NSC_9H_{17}NS
  • CAS Number: 65894-83-9
  • Boiling Point: Approximately 208 °C at 760 mm Hg .
  • Density: 1.487 g/mL at 25 °C .
Chemical Reactions Analysis

Reactions

4,5-Dimethyl-2-isobutyl-3-thiazoline can participate in several chemical reactions:

  • Oxidation: This process can convert the thiazoline into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: The thiazoline ring can be reduced to form a thiazolidine ring using reducing agents such as lithium aluminum hydride.
  • Substitution: The sulfur atom in the thiazoline structure can engage in nucleophilic substitution reactions with various nucleophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Amines for substitution reactions.
Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-isobutyl-3-thiazoline enhances flavor involves its interaction with taste receptors on the human palate. The compound binds to specific G-protein coupled receptors associated with taste perception, particularly those sensitive to umami flavors. This binding triggers a cascade of cellular responses that enhance the perception of meaty and nutty flavors in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characterized by a meaty and spicy scent.
  • Taste Threshold Values: Detectable at approximately 30 ppm with flavor notes including nutty and meaty characteristics .

Chemical Properties

  • Flash Point: Approximately 189 °F (87 °C).
  • Refractive Index: Not specified but typically falls within standard ranges for similar compounds.
  • pKa Value: Estimated at around 6.97 .
Applications

4,5-Dimethyl-2-isobutyl-3-thiazoline has several significant applications:

  1. Flavoring Agent: Widely used in the food industry to enhance flavors in products such as soups, sauces, and baked goods.
  2. Food Chemistry Research: Employed in studies related to flavor stability and enhancement mechanisms.
  3. Biological Studies: Investigated for its interactions with taste receptors to better understand flavor perception.
  4. Potential Therapeutic Uses: Ongoing research into its safety and potential health benefits as a food additive .
Introduction to 4,5-Dimethyl-2-isobutyl-3-thiazoline

Nomenclature and Structural Classification in Heterocyclic Chemistry

4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS: 65894-83-9) is systematically named under IUPAC conventions as 2-(2-methylpropyl)-4,5-dimethyl-4,5-dihydro-1,3-thiazole, reflecting its saturated heterocyclic core. This organosulfur compound belongs to the thiazoline subclass—characterized by a five-membered ring containing nitrogen (at position 1) and sulfur (at position 3) atoms, with partial saturation between C4-C5. The isobutyl (2-methylpropyl) group at C2 and methyl groups at C4/C5 create steric interactions that influence ring conformation and isomerism. The compound exists as four stereoisomers due to chiral centers at C4 and C5, though industrial syntheses typically yield racemic mixtures [3] [7]. Key identifiers include:

  • Molecular Formula: C₉H₁₇NS
  • Molecular Weight: 171.30 g/mol
  • Registry Numbers: FEMA 3621, EINECS 265-969-6, JECFA 1045 [1] [5]

Table 1: Core Identifiers of 4,5-Dimethyl-2-isobutyl-3-thiazoline

PropertyValue
CAS Registry Number65894-83-9
FEMA Number3621
EINECS265-969-6
Molecular FormulaC₉H₁₇NS
Exact Mass171.108 g/mol

Historical Context and Discovery in Flavor Chemistry

Identified in the late 20th century through volatile compound analysis of thermally processed foods, this thiazoline gained industrial prominence when FEMA granted GRAS status (No. 3621) in the 1980s. Its recognition coincided with breakthroughs in Maillard reaction chemistry, where it was identified as a trace constituent in roasted meats and nuts. Unlike early synthetic flavorants (e.g., vanillin), 4,5-dimethyl-2-isobutyl-3-thiazoline exemplifies targeted synthesis of impact compounds—those detectable at ppb concentrations. JECFA evaluation (No. 1045) in 2003 cemented its legitimacy as a flavor adjunct, though its natural occurrence remains debated [1] [5] [8].

Table 2: Key Historical Milestones

YearEvent
1980sGRAS designation by FEMA (No. 3621)
2003JECFA safety evaluation (No. 1045)
2010sCommercial scale-up by Chinese/EU suppliers

Role in Contemporary Organic Synthesis Paradigms

Within synthetic chemistry, this thiazoline serves as a versatile chiral building block due to its stereogenic centers and electron-rich heterocycle. Modern routes predominantly utilize the Hantzsch thiazoline synthesis, involving condensation of α-mercaptoketones with nitriles. For 4,5-dimethyl-2-isobutyl-3-thiazoline, this entails reacting 3-merptano-2-butanone with isobutyronitrile under acid catalysis. Industrial suppliers like BOC Sciences and Robinson Brothers report ≥95% purity (GC) via this route, though challenges persist in diastereoselectivity. The compound’s reactivity enables downstream transformations:

  • Ring-opening to acyclic sulfur intermediates
  • Coordination to transition metals in catalysis
  • Functionalization at C4/C5 for pharmaceutically relevant analogs [2] [3] [7]

Table 3: Synthetic Methods and Purity Benchmarks

Synthetic RouteCatalystPurityKey Suppliers
Hantzsch condensationZnCl₂ or BF₃≥95% (GC)ChemImpex, Thermo Scientific
Custom asymmetric synthesisChiral auxiliaries≥98%Apollo Scientific

Properties

CAS Number

65894-83-9

Product Name

4,5-Dimethyl-2-isobutyl-3-thiazoline

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

InChI

InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3

InChI Key

FDOISHJOXPONIV-UHFFFAOYSA-N

SMILES

CC1C(=NC(S1)CC(C)C)C

Solubility

Insoluble in water; Miscible in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1C(=NC(S1)CC(C)C)C

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